

# The Role of Ethanolamine Kinase 1 (ETNK1) in Myeloid Neoplasms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ethanolamine Kinase 1 (ETNK1) is an enzyme that plays a crucial role in the de novo biosynthesis of phosphatidylethanolamine (PE), a major component of cell membranes.[1] It catalyzes the ATP-dependent phosphorylation of ethanolamine to phosphoethanolamine (P-Et), the first committed step in the Kennedy pathway.[1][2] Recurrent somatic mutations in the ETNK1 gene have been identified in a variety of myeloid neoplasms (MNs), implicating this enzyme in the pathogenesis of these disorders.[3][4] Initially thought to be relatively specific to atypical chronic myeloid leukemia (aCML), it is now understood that ETNK1 mutations occur across a spectrum of myeloid malignancies, including myelodysplastic syndromes (MDS), myeloproliferative neoplasms (MPN), myelodysplastic/myeloproliferative neoplasms (MDS/MPN), and acute myeloid leukemia (AML).[3][5][6]

This technical guide provides an in-depth overview of the function of ETNK1, the landscape of its mutations in myeloid neoplasms, its role in oncogenic signaling pathways, and the experimental methodologies used to study its function and detect its mutations.

#### ETNK1 Function and Role in Choline Metabolism

ETNK1 is a key enzyme in the Kennedy pathway, which is responsible for the synthesis of the two most abundant phospholipids in mammalian cells: phosphatidylethanolamine (PE) and phosphatidylcholine (PC).[7] The primary function of ETNK1 is to phosphorylate ethanolamine



to produce phosphoethanolamine.[4][8] PE is essential for maintaining the architecture and fluidity of cellular membranes, and it is involved in processes such as cytokinesis and mitochondrial respiration.[8]

# Landscape of ETNK1 Mutations in Myeloid Neoplasms

Somatic mutations in ETNK1 are found in a range of myeloid neoplasms, often as early events in clonal evolution.[3][5] These mutations are typically missense variants clustered within the kinase domain of the protein, particularly at codons His243 and Asn244.[8] The most frequently reported pathogenic mutations are N244S and H243Y.[9]

### **Quantitative Data on ETNK1 Mutations**

The following tables summarize the prevalence of ETNK1 mutations across different myeloid neoplasms and the common co-mutations observed alongside ETNK1 alterations.

| Myeloid Neoplasm<br>Subtype                                | Frequency of ETNK1<br>Mutations | References   |
|------------------------------------------------------------|---------------------------------|--------------|
| Myelodysplastic Syndromes (MDS)                            | 36.8% - 46%                     | [3][5][6][9] |
| Myelodysplastic/Myeloprolifera<br>tive Neoplasms (MDS/MPN) | 21% - 28.9%                     | [3][5][6][9] |
| Chronic Myelomonocytic Leukemia (CMML)                     | 2.6% - 14%                      | [1]          |
| Atypical Chronic Myeloid<br>Leukemia (aCML)                | ~9% (in some cohorts)           | [8]          |
| Myeloproliferative Neoplasms (MPN)                         | 12% - 18.4%                     | [3][5][6][9] |
| Acute Myeloid Leukemia (AML)                               | 11.3% - 18%                     | [3][5][6][9] |
| Systemic Mastocytosis with<br>Eosinophilia                 | ~20%                            | [1]          |



| Co-mutated Gene | Frequency of Co-mutation with ETNK1 | References        |
|-----------------|-------------------------------------|-------------------|
| ASXL1           | 27% - 50%                           | [3][5][9][10][11] |
| TET2            | 16% - 25%                           | [3][5][9][11]     |
| RUNX1           | 24% - 25%                           | [3][5][9][10]     |
| EZH2            | 11% - 24%                           | [3][5][11]        |
| SRSF2           | 9% - 24%                            | [3][5][9][11]     |
| JAK2            | 25%                                 | [9][10]           |
| U2AF1           | 12% - 17.5%                         | [9][10][11]       |
| ZRSR2           | 9% - 15%                            | [9][10][11]       |
| DNMT3A          | 11%                                 | [11]              |

## Signaling Pathways and Pathogenic Mechanisms

ETNK1 mutations are generally loss-of-function, leading to impaired catalytic activity of the enzyme.[12] This results in a significant decrease in the intracellular levels of its product, phosphoethanolamine.[12][13] The reduction in phosphoethanolamine has profound downstream effects, most notably on mitochondrial function.

Recent studies have revealed that phosphoethanolamine acts as a competitive inhibitor of succinate at the level of mitochondrial complex II (succinate dehydrogenase).[7][14] Consequently, the decreased levels of phosphoethanolamine in ETNK1-mutated cells lead to hyperactivity of mitochondrial complex II.[7][14] This mitochondrial hyperactivation results in increased production of reactive oxygen species (ROS), which in turn causes DNA damage, evidenced by increased phosphorylation of histone H2AX (yH2AX), a marker of DNA double-strand breaks.[7][13] This induction of a mutator phenotype may contribute to the accumulation of additional somatic mutations and the progression of the myeloid neoplasm.[5][7]

### **Signaling Pathway Diagram**



#### Pathogenic Signaling Cascade of ETNK1 Mutations



Click to download full resolution via product page

Caption: Pathogenic mechanism of ETNK1 mutations in myeloid neoplasms.



### **Experimental Protocols**

This section provides an overview of key experimental methodologies for the study of ETNK1 in myeloid neoplasms.

# Detection of ETNK1 Mutations by Next-Generation Sequencing (NGS)

NGS is the standard method for identifying somatic mutations in ETNK1.

- 1. DNA Extraction:
- Extract genomic DNA from bone marrow aspirate or peripheral blood mononuclear cells using a commercial kit according to the manufacturer's instructions.
- Quantify DNA concentration and assess purity using a spectrophotometer or fluorometer.
- 2. Library Preparation:
- A targeted gene panel approach is commonly used, which includes the coding exons of ETNK1 (typically exons 2-5) and other relevant genes in myeloid malignancies.[9][15]
- Fragment the genomic DNA and ligate adapters for sequencing.
- Perform PCR amplification to enrich for the targeted regions and add sequencing indexes.
- 3. Sequencing:
- Sequence the prepared libraries on a compatible NGS platform (e.g., Illumina NextSeq).
- 4. Bioinformatic Analysis:
- Align the sequencing reads to the human reference genome (e.g., hg19).
- Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).



- Annotate the identified variants using databases such as dbSNP, COSMIC, and ClinVar to distinguish between pathogenic mutations and benign polymorphisms.
- Determine the variant allele frequency (VAF) for each mutation.

# Functional Assay: Measurement of Intracellular Phosphoethanolamine

Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the intracellular levels of phosphoethanolamine.

- 1. Sample Preparation:
- Isolate mononuclear cells from patient samples or use cultured myeloid cell lines.
- Lyse the cells and perform a metabolite extraction, often using a methanol-based procedure.
- 2. Derivatization (Optional but often required for improved chromatography and sensitivity):
- Derivatize the extracted metabolites with a reagent such as Fluorenylmethyloxycarbonyl chloride (fmoc-cl) to enhance detection.[2]
- 3. LC-MS/MS Analysis:
- Separate the metabolites using high-performance liquid chromatography (HPLC).
- Detect and quantify phosphoethanolamine using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Normalize the phosphoethanolamine levels to an internal standard and to the total protein or cell number.
- A significant reduction in the phosphoethanolamine/phosphocholine ratio is indicative of impaired ETNK1 activity.[12]

### **Functional Assay: Mitochondrial Complex II Activity**



The activity of mitochondrial complex II can be assessed using commercially available assay kits or by measuring oxygen consumption.

- 1. Mitochondria Isolation:
- Isolate mitochondria from fresh cell lysates using differential centrifugation or a commercial kit.
- 2. Activity Measurement:
- Use an immunocapture-based method or a spectrophotometric assay to measure the succinate-dependent reduction of a substrate, which is coupled to the activity of complex II.
- The rate of change in absorbance is proportional to the enzyme activity.

# Functional Assay: Measurement of Reactive Oxygen Species (ROS)

Flow cytometry or fluorescence microscopy with a ROS-sensitive probe like CellROX is a common method.

- 1. Cell Preparation:
- Culture myeloid cells in appropriate media.
- Treat cells with a positive control (e.g., tert-butyl hydroperoxide) and a negative control (e.g., N-acetylcysteine) to validate the assay.
- 2. Staining:
- Incubate the cells with a CellROX reagent (e.g., CellROX Green or Deep Red) at a final concentration of approximately 5 μM for 30 minutes at 37°C.[1][6][12][14]
- 3. Analysis:
- Wash the cells with PBS.



 Analyze the fluorescence intensity by flow cytometry or visualize and quantify using a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

# Functional Assay: Detection of DNA Damage (yH2AX Foci)

Immunofluorescence microscopy is used to visualize and quantify  $\gamma$ H2AX foci, which form at the sites of DNA double-strand breaks.

- 1. Cell Preparation and Fixation:
- Adhere cells to microscope slides or coverslips.
- Fix the cells with 4% paraformaldehyde for 10 minutes.
- Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
- 2. Immunostaining:
- Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).
- Incubate with a primary antibody against yH2AX.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- 3. Imaging and Quantification:
- Acquire images using a confocal or fluorescence microscope.
- Quantify the number of yH2AX foci per nucleus. An increased number of foci indicates a higher level of DNA damage.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the investigation of ETNK1 mutations and their functional impact.

### **Prognostic and Therapeutic Implications**

The prognostic significance of ETNK1 mutations is still under investigation, with some studies suggesting a potential association with a better prognosis in certain contexts, while others have found no significant impact on overall survival.[9] The available data are currently too limited for definitive conclusions.[9]

The elucidation of the pathogenic mechanism of ETNK1 mutations opens up potential therapeutic avenues. The finding that the mutator phenotype can be reverted by the administration of phosphoethanolamine suggests a possible metabolic intervention.[7][13] Furthermore, the reliance of ETNK1-mutated cells on mitochondrial hyperactivation could represent a therapeutic vulnerability. However, there are currently no targeted therapies specifically for ETNK1-mutated myeloid neoplasms in clinical trials.



### Conclusion

ETNK1 mutations represent a recurrent genetic alteration across a spectrum of myeloid neoplasms. These loss-of-function mutations lead to a metabolic rewiring characterized by reduced intracellular phosphoethanolamine, mitochondrial hyperactivity, increased ROS production, and DNA damage. This technical guide provides a comprehensive overview of the current understanding of the role of ETNK1 in myeloid neoplasms and details the experimental approaches to further investigate its function and clinical relevance. A deeper understanding of the molecular consequences of ETNK1 mutations will be crucial for the development of novel therapeutic strategies for these hematological malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zellbio.eu [zellbio.eu]
- 6. ROS Measurement Using CellROX [protocols.io]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CFU Assay for Hematopoietic Cell Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. stemcell.com [stemcell.com]
- 11. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II PMC [pmc.ncbi.nlm.nih.gov]



- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Molecular and clinical characterization of ETNK1-mutated myeloid neoplasms: the Mayo Clinic experience PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Ethanolamine Kinase 1 (ETNK1) in Myeloid Neoplasms: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10803130#role-of-etnk1-in-myeloid-neoplasms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com